4-Methyl-4-morpholin-4-ylcyclohexan-1-amine
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Overview
Description
4-Methyl-4-morpholin-4-ylcyclohexan-1-amine is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of a morpholine ring attached to a cyclohexane ring, which is further substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine typically involves the reaction of cyclohexanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a controlled temperature to facilitate the formation of the desired product. The process can be summarized as follows:
Cyclohexanone + Morpholine: The initial step involves the reaction of cyclohexanone with morpholine to form an intermediate.
Catalysis: An acid catalyst, such as hydrochloric acid, is added to promote the reaction.
Temperature Control: The reaction mixture is heated to a specific temperature, usually around 80-100°C, to ensure the completion of the reaction.
Isolation and Purification: The final product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for temperature and pressure control, as well as advanced purification methods, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-morpholin-4-ylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
4-Methyl-4-morpholin-4-ylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Methyl-4-morpholin-4-ylcyclohexan-1-amine can be compared with other similar compounds, such as:
4-Methylcyclohexanone: Similar in structure but lacks the morpholine ring.
Morpholine: Contains the morpholine ring but lacks the cyclohexane and methyl groups.
Cyclohexylamine: Contains the cyclohexane ring and amine group but lacks the morpholine and methyl groups.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-4-morpholin-4-ylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(4-2-10(12)3-5-11)13-6-8-14-9-7-13/h10H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZXWPVNQYNVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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